molecular formula C10H17F3N2 B1491794 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine CAS No. 1857859-39-2

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine

Cat. No. B1491794
CAS RN: 1857859-39-2
M. Wt: 222.25 g/mol
InChI Key: PZQMKTYYZQOQLZ-UHFFFAOYSA-N
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Description

The compound “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group attached to the pyrrolidine ring enhances the compound’s properties, making it a subject of interest in various fields .


Molecular Structure Analysis

The molecular structure of “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” is characterized by a pyrrolidine ring attached to a piperidine ring with a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Pharmaceutical Research Antagonists and Agonists Synthesis

The compound “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” can be utilized in the synthesis of various pharmaceutical agents, particularly as a reactant in creating antagonists and agonists for different receptors. For example, modifications of pyrrolidine derivatives have been shown to affect the activity of inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

Medicinal Chemistry Anticonvulsant Development

Pyrrolidine derivatives have been explored for their potential in developing anticonvulsant medications. The trifluoromethyl group may contribute to enhancing the pharmacokinetic profiles of these compounds, leading to more effective treatments .

Biochemistry Enzyme Inhibition Studies

Compounds with a trifluoromethylpyrrolidine structure can be used in biochemistry research to study enzyme inhibition. They can serve as photoaffinity labels to identify binding sites and understand the mechanism of action of various enzymes .

Organic Chemistry Synthesis of Photoactive Compounds

The trifluoromethyl group, when attached to a pyrrolidine scaffold, can be used to synthesize photoactive compounds. These compounds are valuable in creating photoreactive probes that can differentiate binding sites of noncompetitive antagonists .

5. Nuclear Receptor Research: Selective Androgen Receptor Modulators (SARMs) Pyrrolidine structures have been modified to optimize selective androgen receptor modulators (SARMs), which are a class of therapeutic compounds with similar properties to anabolic steroids but with reduced androgenic properties .

Chemical Biology Photoaffinity Labeling

This compound can be used in chemical biology as a photoaffinity label for studying protein-ligand interactions. This application is crucial for understanding the dynamics of biological systems at the molecular level .

Drug Discovery Optimization of Pharmacokinetic Profiles

In drug discovery, optimizing the pharmacokinetic profile of therapeutic agents is essential. The “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” compound could be instrumental in this process, particularly in enhancing drug absorption, distribution, metabolism, and excretion (ADME) properties .

Fluorine Chemistry Exploration of Unique Physicochemical Properties

The presence of a trifluoromethyl group imparts unique physicochemical properties to compounds, which can be exploited in various applications within fluorine chemistry. Future research may uncover novel applications leveraging these characteristics .

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properties

IUPAC Name

4-[3-(trifluoromethyl)pyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)8-3-6-15(7-8)9-1-4-14-5-2-9/h8-9,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQMKTYYZQOQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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